molecular formula C8H5NO3 B2643548 2-Cyano-3-hydroxybenzoic acid CAS No. 1243282-67-8

2-Cyano-3-hydroxybenzoic acid

Cat. No.: B2643548
CAS No.: 1243282-67-8
M. Wt: 163.132
InChI Key: FPEDFRDAWLWMJL-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxybenzoic acid is a chemical compound with the CAS Registry Number 1243282-67-8 . It has a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol . This compound is offered for research and development purposes. As a benzoic acid derivative functionalized with both cyano and hydroxy groups, it serves as a versatile building block in organic synthesis and may be of interest in the development of pharmaceuticals and specialty chemicals. The product is intended for research applications only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions. For more detailed information on specific applications and pricing, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEDFRDAWLWMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyano 3 Hydroxybenzoic Acid and Its Derivatives

Targeted Synthesis of 2-Cyano-3-hydroxybenzoic Acid Scaffolds

The construction of the this compound core can be approached from two primary perspectives: by introducing a cyano group onto a pre-functionalized benzoic acid derivative or by building the hydroxyl and carboxyl functionalities around an existing aromatic nitrile.

Cyanation Strategies in Benzoic Acid Functionalization

The introduction of a cyano group onto a benzoic acid framework can be achieved through several established and modern synthetic strategies. A common precursor for such a transformation would be an amino-substituted benzoic acid, which can be converted into a diazonium salt and subsequently cyanated.

One of the most classic methods for this transformation is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of an amino group, such as in 2-amino-3-hydroxybenzoic acid, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to introduce the cyano group, displacing the nitrogen gas. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction is a robust method for synthesizing aryl nitriles from aryl amines. researchgate.net

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder conditions and broader functional group tolerance. ucalgary.cafuture4200.com Palladium- and nickel-catalyzed cyanations are particularly prominent. nih.govoup.com These reactions typically involve the coupling of an aryl halide (e.g., 2-bromo-3-hydroxybenzoic acid) with a cyanide source. A variety of cyanide sources can be employed, from toxic salts like KCN and NaCN to safer alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). ucalgary.carsc.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing catalyst deactivation by the cyanide ion. future4200.com

A plausible synthetic route starting from 3-hydroxybenzoic acid could first involve a regioselective halogenation or amination at the 2-position, followed by one of the cyanation methods described above.

Table 1: Comparison of Cyanation Strategies for Aryl Compounds

MethodTypical PrecursorKey ReagentsGeneral Conditions
Sandmeyer ReactionAryl AmineNaNO₂, HCl; CuCNAqueous, low temperature for diazotization, then heating with CuCN
Palladium-Catalyzed CyanationAryl Halide (Br, I, Cl) or TriflatePd catalyst (e.g., Pd(OAc)₂), ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Organic solvent, often elevated temperature
Nickel-Catalyzed CyanationAryl Halide (especially Cl)Ni catalyst, ligand, cyanide source (e.g., BrCN, Zn(CN)₂)Mild to moderate temperatures, often under reductive conditions

Hydroxylation and Carboxylation Approaches for Aromatic Nitriles

An alternative synthetic approach begins with an aromatic nitrile and subsequently introduces the hydroxyl and carboxyl groups. A logical starting material for this route is 2-cyanophenol (o-hydroxybenzonitrile). The synthesis of 2-cyanophenol itself can be achieved by the dehydration of salicylamide (B354443) or salicylaldoxime. lscollege.ac.in

With 2-cyanophenol as the intermediate, the key step is the regioselective introduction of a carboxyl group at the C-3 position. The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenols. ucalgary.canih.gov The reaction involves the treatment of a phenoxide (formed by reacting the phenol (B47542) with a strong base like sodium hydroxide) with carbon dioxide under high pressure and temperature. organic-chemistry.orgucalgary.ca The phenoxide ion acts as a nucleophile, attacking the CO₂ electrophile. For sodium phenoxides, the reaction typically shows a strong preference for ortho-carboxylation. ucalgary.ca Applying this to sodium 2-cyanophenoxide would be expected to direct the carboxylation to an adjacent open position, potentially yielding the desired this compound.

Recent advancements have demonstrated that the ortho-carboxylation of phenols can be achieved under milder conditions, even at atmospheric CO₂ pressure, by using specific additives. nih.gov Furthermore, enzymatic carboxylation methods using decarboxylases in the reverse direction offer a green alternative with high regioselectivity under ambient conditions, though their applicability to substituted phenols like 2-cyanophenol would require specific enzyme screening. researchgate.net

Derivatization and Conjugation Strategies

The functional groups of this compound—the carboxylic acid and the phenolic hydroxyl group—provide two reactive handles for further chemical modification. These derivatizations are key to creating a wide range of molecules, including esters, ethers, and complex bioconjugates.

Esterification and Etherification of Hydroxybenzoic Acid Moieties

The carboxylic acid and hydroxyl groups can be selectively functionalized to form esters and ethers, respectively. The relative reactivity of these groups often allows for selective derivatization by choosing appropriate reaction conditions.

Esterification of the carboxylic acid group is commonly achieved through the Fischer-Speier esterification . This method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heat. organic-chemistry.orgsemanticscholar.org The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. nih.gov For more sensitive substrates, esterification can be performed by first converting the carboxylic acid to a more reactive acyl chloride, which then reacts readily with an alcohol. organic-chemistry.org

Etherification of the phenolic hydroxyl group can be accomplished via the Williamson ether synthesis . oup.compearson.com This reaction proceeds through an Sₙ2 mechanism where a phenoxide ion, generated by treating the phenol with a base (e.g., potassium carbonate, K₂CO₃), acts as a nucleophile and displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. nih.govpearson.com It is often strategic to protect the more acidic carboxylic acid group (e.g., as an ester) before performing the base-mediated etherification of the less acidic phenolic group to prevent unwanted side reactions. nih.gov

Table 2: Common Derivatization Reactions for Hydroxybenzoic Acids

ReactionFunctional Group TargetedTypical ReagentsByproduct
Fischer EsterificationCarboxylic Acid (-COOH)Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Water (H₂O)
Williamson Ether SynthesisPhenolic Hydroxyl (-OH)Base (e.g., K₂CO₃), Alkyl Halide (R'-X)Halide Salt (KX)

Hybridization and Conjugate Formation for Enhanced Biological Probes

The scaffold of this compound can be incorporated into larger molecular architectures to create "hybrid" molecules or conjugates. This is particularly relevant in the development of biological probes, where a core molecule is linked to a reporter group (like a fluorescent dye) or a biologically active moiety. organic-chemistry.org

The carboxylic acid function is the most common site for conjugation. It can be activated and then reacted with a nucleophilic group, typically an amine, on another molecule to form a stable amide bond. This strategy is widely used to attach fluorescent dyes, which often contain amine or hydrazine (B178648) functionalities, to a molecule of interest. The resulting fluorescently labeled conjugate can then be used in various imaging and sensing applications. For instance, a derivative of this compound could be conjugated to an amine-containing fluorophore, creating a probe whose fluorescent properties might be sensitive to its local environment.

Similarly, the scaffold could be linked to other biologically active molecules. For example, studies have shown the synthesis of hybrid molecules where hydroxybenzoic acid esters are conjugated to other natural products, such as phenazine-1-carboxylic acid, to create new compounds with potentially enhanced biological activities. organic-chemistry.org

Novel Coupling Reagents and Reaction Conditions for Derivatization

The formation of an amide bond between the carboxylic acid of this compound and an amine is a cornerstone of conjugation chemistry. While classic reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-(dimethylamino)pyridine (DMAP), are effective, a host of modern, "novel" coupling reagents have been developed to improve efficiency, reduce side reactions, and simplify purification. nih.govrsc.org

These reagents are broadly categorized into phosphonium (B103445) and aminium/uronium salts and are designed to convert the carboxylic acid into a highly reactive activated ester in situ. rsc.orgpearson.com

Phosphonium Salts : Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and its safer alternative PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient. lscollege.ac.in They react with the carboxylate to form an activated OBt ester, which readily couples with amines. pearson.com

Aminium/Uronium Salts : This class includes some of the most powerful coupling reagents available. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used due to their high reactivity and ability to suppress racemization. future4200.compearson.com More recent developments include reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which offers advantages in solubility and ease of workup. future4200.com

The choice of coupling reagent and base (typically a non-nucleophilic amine like diisopropylethylamine, DIPEA) depends on the specific substrates being coupled, with more powerful reagents like HATU often reserved for more challenging or sterically hindered couplings. future4200.comnih.gov

Table 3: Examples of Modern Amide Coupling Reagents

Reagent ClassAcronymFull NameKey Feature
Phosphonium SaltPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateAvoids carcinogenic HMPA byproduct of BOP
Aminium/Uronium SaltHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, low racemization
COMU1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateHigh solubility and efficiency

Optimization of Synthetic Pathways and Reaction Efficiency

The efficient synthesis of this compound and its derivatives is contingent on the careful optimization of synthetic routes and reaction conditions. Research in this area focuses on enhancing yield, purity, and sustainability through the application of advanced catalytic systems and the meticulous control of process parameters.

The introduction of the cyano group onto an aromatic ring and the subsequent modification of the molecule often rely on catalytic methods to ensure high efficiency and selectivity. A common strategy involves the transformation of a precursor, such as an aminobenzoic acid, into a diazonium salt, which is then converted to the corresponding nitrile via a Sandmeyer reaction. wikipedia.orgscirp.org This classic method utilizes copper(I) cyanide as a catalyst to facilitate the cyanation. wikipedia.orggoogle.com

Another significant catalytic approach involves the hydrogenation of a nitro-substituted precursor to an amino group, which is a key step prior to diazotization and cyanation. This reduction is frequently accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel under hydrogen pressure. google.com

Modern advancements include the exploration of biocatalysis. For instance, the use of whole-cell nitrilase enzymes has been investigated for the synthesis of hydroxybenzoic acids from hydroxybenzonitriles. ijrdt.org This biological method offers a green chemistry approach, often operating under mild conditions. In one study, a mutant nitrilase enzyme demonstrated enhanced activity and tolerance, leading to high product accumulation. ijrdt.org Furthermore, electrocatalysis presents a novel route, where the electrochemical reduction of halo-benzonitriles in the presence of carbon dioxide can yield cyanobenzoic acids, using silver cathodes and ionic liquids as co-catalysts to lower the required potential. mdpi.com Phase-transfer catalysts, such as benzyltriethylammonium chloride, have also been employed to improve the efficiency of oxidation reactions in the synthesis of cyanobenzoic acid from precursors like chloromethylbenzonitrile. google.com

Table 1: Overview of Catalytic Methods in the Synthesis of Cyanobenzoic Acids and Precursors
Reaction TypeCatalystSubstrateProductReference
Cyanation (Sandmeyer Reaction)Copper(I) Cyanide (CuCN)Aryl Diazonium SaltAryl Nitrile wikipedia.orggoogle.com
Catalytic HydrogenationPalladium/Carbon (Pd/C) or Nickel (Ni)Nitroaromatic CompoundAryl Amine google.com
Biocatalysis (Hydrolysis)Whole-cell Nitrilasep-hydroxybenzonitrilep-hydroxybenzoic acid ijrdt.org
ElectrocarboxylationSilver (Ag) cathode / Ionic Liquids4-iodobenzonitrile4-cyanobenzoic acid mdpi.com
Phase-Transfer Catalysis (Oxidation)Vanadyl sulfate (B86663), Sodium tungstate, Benzyltriethylammonium chloride3-chloromethylbenzonitrile3-cyanobenzoic acid google.com

The optimization of process conditions is a critical factor in maximizing the yield and purity of this compound. Key parameters that are frequently investigated include temperature, pressure, reaction time, and solvent choice.

For example, in the synthesis of 3-hydroxybenzoic acid from sulphophthalic acids, a high-temperature (200°C to 300°C) and high-pressure (10 to 30 bars) process using an alkali metal hydroxide (B78521) has been shown to produce the final product in nearly quantitative yield and high purity. google.com The reaction time for such processes is typically between 5 to 15 hours. google.com In contrast, the Kolbe-Schmitt reaction, another method for producing hydroxybenzoic acids, involves reacting potassium phenolate (B1203915) with carbon dioxide at elevated temperatures (e.g., 230-260°C) and pressures, with yields reported in the range of 45-78%. googleapis.com

In biocatalytic syntheses, process parameters are equally crucial. The bench-scale production of p-hydroxybenzoic acid using a whole-cell nitrilase was optimized by conducting the reaction at 40°C in a phosphate (B84403) buffer (pH 8.0) using a fed-batch approach. ijrdt.org This meticulous control over feeding strategy and conditions resulted in a high accumulation of the product (360 mM) with 99% purity. ijrdt.org The use of systematic methods like response surface methodology can further enhance enzyme production, leading to improved process efficiency. ijrdt.org Even the choice of solvent can dramatically impact yield; for instance, the selectivity of benzoic acid hydrogenation was found to be significantly higher when using a binary solvent system of 1,4-dioxane (B91453) and water compared to a single solvent. cabidigitallibrary.org

Table 2: Impact of Process Conditions on Yield in Hydroxybenzoic and Cyanobenzoic Acid Synthesis
ReactionKey ConditionsYield/ResultReference
Synthesis of 3-hydroxybenzoic acidTemperature: 210-280°C; Pressure: 18-25 bars; Time: 8-12 hoursVirtually quantitative yield; 99.9% purity google.com
Kolbe-Schmitt reaction for p-hydroxybenzoic acidTemperature: 250-260°C; CO2 Pressure: 8 kg/cm²; Time: 1 hour71.1% yield googleapis.com
Biocatalytic synthesis of p-hydroxybenzoic acidTemperature: 40°C; pH 8.0; Fed-batch reaction360 mM (21.6 g) product accumulation; 99% purity ijrdt.org
Oxidation of 3-chloromethylbenzonitrileH₂O₂ with phase-transfer catalystTotal two-step yield of 80%; 98% content google.com
Dehydration for 3,5-di-tert-butyl-4-hydroxybenzoic acidDehydration Temperature: 180°C50% yield google.com

Spectroscopic and Crystallographic Elucidation of 2 Cyano 3 Hydroxybenzoic Acid Structure

Mass Spectrometry for Molecular Compositional Verification

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight Mass Spectrometry (TOF MS)

Further experimental research is required to determine the spectroscopic and crystallographic characteristics of 2-Cyano-3-hydroxybenzoic acid.

Fragmentation Pattern Analysis in Complex Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The specific pattern of fragmentation is unique to the molecule's structure.

For a complex derivative of this compound, analysis of its fragmentation pattern would involve identifying key fragmentation pathways. Generally, for aromatic carboxylic acids, common fragmentation patterns include:

Decarboxylation: Loss of the carboxyl group (–COOH) as CO2 (mass loss of 44 Da).

Loss of Water: Elimination of a water molecule (H₂O, mass loss of 18 Da), particularly if adjacent functional groups facilitate this process.

Loss of CO: A common fragmentation step for aromatic compounds (mass loss of 28 Da).

Cleavage related to the cyano group: Loss of HCN (mass loss of 27 Da) or the CN radical (mass loss of 26 Da).

The "ortho effect," where adjacent substituents interact during fragmentation, could lead to unique and diagnostic fragmentation pathways for this compound derivatives. nih.govresearchgate.net For instance, the proximity of the cyano, hydroxyl, and carboxylic acid groups could result in complex rearrangements and specific ion formations that would distinguish it from its isomers. nih.gov Without experimental data, a specific fragmentation data table cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would yield crucial data about its solid-state structure. This information is typically summarized in a crystallographic data table.

Hypothetical Crystallographic Data Table for this compound: This table is for illustrative purposes only, as no experimental data has been published.

Parameter Value
Chemical Formula C₈H₅NO₃
Formula Weight 163.13 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Value would be determined
b (Å) Value would be determined
c (Å) Value would be determined
α (°) 90
β (°) Value would be determined
γ (°) 90
Volume (ų) Value would be determined
Z Value would be determined

The functional groups present in this compound (carboxylic acid, hydroxyl, and cyano) are all capable of participating in significant intermolecular interactions, particularly hydrogen bonding.

Carboxylic Acid Dimers: A common and very stable motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are held together by a pair of strong O–H···O hydrogen bonds between their carboxyl groups.

Hydroxyl and Cyano Group Interactions: The hydroxyl group (–OH) can act as a hydrogen bond donor, while the nitrogen atom of the cyano group (–C≡N) can act as a hydrogen bond acceptor. This could lead to the formation of chains or more complex networks linking the carboxylic acid dimers.

Other Interactions: In addition to hydrogen bonding, other weaker interactions like C–H···O and π–π stacking interactions between the aromatic rings would also play a role in stabilizing the crystal structure.

The specific geometry and strength of these hydrogen bonds (e.g., donor-acceptor distances and angles) would be precisely determined from the crystallographic data. Understanding this network is crucial for explaining the physical properties of the solid, such as melting point and solubility.

Computational Chemistry and Theoretical Modeling of 2 Cyano 3 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Cyano-3-hydroxybenzoic acid at the atomic level. These calculations provide a detailed picture of the molecule's electronic landscape, which is essential for predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is particularly effective for determining the optimized molecular geometry and stability of compounds like this compound.

The presence of three different substituents on the benzene (B151609) ring—a cyano group, a hydroxyl group, and a carboxylic acid group—influences the electronic distribution and geometry of the ring. DFT studies on similarly substituted benzoic acids have shown that both electron-withdrawing groups (like the cyano group) and electron-donating groups (like the hydroxyl group) can cause slight distortions in the benzene ring from a perfect hexagonal geometry. Furthermore, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, or between the cyano and hydroxyl groups, could significantly impact the planarity and stability of the molecule.

Illustrative Optimized Geometrical Parameters of a Substituted Benzoic Acid (DFT B3LYP/6-311++G(d,p))

ParameterValue
Bond Length (C-C) aromatic~1.39 Å
Bond Length (C-CN)~1.45 Å
Bond Length (C-COOH)~1.49 Å
Bond Angle (C-C-C) aromatic~120°

Note: The values presented are typical for substituted benzoic acids and serve as an illustrative example. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily excited.

Illustrative Frontier Molecular Orbital Energies of a Substituted Benzoic Acid

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

Note: These values are hypothetical and for illustrative purposes. Actual values for this compound would be determined through specific quantum chemical calculations.

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. youtube.com It translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of Lewis-like bonds and lone pairs.

NBO analysis for this compound would quantify the electron density on each atom, providing a measure of the partial atomic charges. This information is invaluable for understanding the molecule's polarity and its potential for electrostatic interactions. The analysis can also reveal details about hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions can provide further insight into the molecule's stability and reactivity.

For instance, NBO analysis could show the extent of electron withdrawal by the cyano and carboxyl groups and electron donation by the hydroxyl group, reflected in the calculated atomic charges on the atoms of the benzene ring and the substituent groups.

Illustrative NBO Charges on Key Atoms of a Substituted Benzoic Acid

AtomNBO Charge (e)
Oxygen (hydroxyl)-0.75
Carbon (cyano)+0.10
Nitrogen (cyano)-0.50
Carbon (carboxyl)+0.80

Note: These charge values are illustrative and would need to be calculated specifically for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein. These methods are instrumental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity and interaction energies. The score, often expressed as a binding affinity (e.g., in kcal/mol), provides an estimate of the strength of the ligand-target interaction.

For this compound, molecular docking studies could be used to predict its binding affinity to various protein targets. The results would identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the hydroxyl and carboxylic acid groups of this compound are potential hydrogen bond donors and acceptors, while the benzene ring can engage in hydrophobic and π-π stacking interactions.

Illustrative Molecular Docking Results for a Ligand with a Protein Target

ParameterValue/Description
Binding Affinity-8.5 kcal/mol
Hydrogen BondsInteraction with Ser, Thr, and Asn residues
Hydrophobic InteractionsInteraction with Leu, Val, and Ile residues

Note: The data presented is hypothetical and serves as an example of typical molecular docking output.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, as well as the stability of their complex.

Conformational analysis of this compound using MD simulations can reveal its preferred shapes and how its conformation might change upon binding to a target. These simulations can also assess the stability of the binding pose predicted by docking and identify any conformational rearrangements that may occur in the protein's binding site to accommodate the ligand. Such studies are crucial for a more accurate understanding of the binding process and for the rational design of more potent and selective ligands.

Prediction of Physicochemical Parameters Relevant to Biological Activity

Computational methods are frequently employed to predict key physicochemical properties that influence a molecule's biological activity, such as its ability to cross cell membranes and interact with biological targets.

Theoretical Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Calculation

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are critical predictors of a compound's pharmacokinetic profile. LogP provides insight into how a compound distributes between a lipidic and an aqueous phase, which is crucial for membrane permeability. TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability.

Despite the importance of these parameters, specific computationally derived values for this compound are not reported in major chemical databases or recent literature. For context, related but structurally distinct isomers have predicted values. For instance, 3-cyano-2-hydroxybenzoic acid has a predicted XlogP of 1.3, and 3-cyano-5-hydroxybenzoic acid has a predicted XlogP of 0.9. The TPSA for the isomeric 3-cyano-5-hydroxybenzoic acid is calculated to be 81.3 Ų. Without specific studies on this compound, its precise theoretical LogP and TPSA remain undetermined.

Interactive Data Table of Related Isomer Properties

Compound NameCAS NumberPredicted XlogPTPSA (Ų)
3-cyano-2-hydroxybenzoic acid67127-84-81.3Not Available
3-cyano-5-hydroxybenzoic acid1163141-57-80.981.3

Note: Data presented is for isomeric compounds and not this compound.

Redox Potential and Aromaticity Indices Correlation with Activity

The redox potential of a molecule can be crucial for its mechanism of action, particularly for compounds that may act as antioxidants or participate in electron transfer reactions within biological systems. Aromaticity indices are used to quantify the degree of aromatic character, which can influence a molecule's stability, reactivity, and interactions with biological targets.

A comprehensive search of scientific literature did not yield any studies that specifically calculate the redox potential or aromaticity indices for this compound or correlate these parameters with its biological activity. General computational methodologies exist for these calculations, often employing density functional theory (DFT), but their application to this specific compound has not been published.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential for modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. These studies help in the rational design of more potent and selective molecules.

There are no specific computational SAR studies in the available literature that include this compound. While SAR studies have been conducted on broader classes of hydroxybenzoic acid derivatives for various biological targets, the specific contribution and structural features of the 2-cyano-3-hydroxy arrangement have not been detailed in a computational context. The development of a predictive SAR model would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this compound.

Mechanistic Investigations of Biological Activities of 2 Cyano 3 Hydroxybenzoic Acid and Its Analogues

In vitro Biological Activity Profiling and Mechanistic Elucidation

Enzyme Inhibition Studies (e.g., Cholinesterases, Acetylcholinesterase)

There is currently no specific scientific literature available detailing the inhibitory effects of 2-Cyano-3-hydroxybenzoic acid on cholinesterases, including acetylcholinesterase and butyrylcholinesterase. Studies on other hydroxybenzoic acid derivatives have shown a range of activities, with IC50 values for acetylcholinesterase inhibition varying from 5.50 to 34.19 µmol/µmol of AChE. nih.govnih.gov However, these findings cannot be directly extrapolated to the 2-cyano analogue. Research on various hydroxybenzoic acids indicates that they can act as reversible inhibitors of acetylcholinesterase. nih.gov

Receptor Agonism/Antagonism Research (e.g., GPR81, GPR109A)

No specific research has been published on the agonistic or antagonistic activity of this compound at the GPR81 and GPR109A receptors. Investigations into other hydroxybenzoic acids have identified compounds with activity at these receptors. For instance, 3-hydroxybenzoic acid has been identified as a weak agonist of both GPR81 and GPR109a. nih.govnih.gov Further structure-activity relationship studies on related molecules have led to the discovery of selective GPR81 agonists, such as 3-chloro-5-hydroxybenzoic acid. nih.govnih.gov Without direct experimental data, the interaction of the cyano-substituted derivative with these receptors remains unknown.

Antioxidant Mechanisms and Free Radical Scavenging Pathways

Specific studies detailing the antioxidant mechanisms and free radical scavenging pathways of this compound are not available in the current scientific literature. The antioxidant properties of hydroxybenzoic acids are generally attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing free radicals. researchgate.netmdpi.comnih.govffhdj.com The number and position of hydroxyl groups on the benzoic acid ring significantly influence the antioxidant capacity. nih.gov Dihydroxybenzoic acids, for example, have been studied for their free radical scavenging potency, with mechanisms such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) being identified as significant depending on the solvent. rsc.orgresearchgate.net However, the impact of a cyano group at the 2-position on these mechanisms has not been investigated for 3-hydroxybenzoic acid.

Antimicrobial and Antifungal Action Modalities (e.g., Minimum Inhibitory Concentration Determinations)

There is a lack of specific data on the antimicrobial and antifungal properties of this compound, including Minimum Inhibitory Concentration (MIC) values against various pathogens. Research on other hydroxybenzoic acids has demonstrated a range of antimicrobial and antifungal activities. nih.govijpbp.commdpi.com For instance, 4-hydroxybenzoic acid has shown effectiveness against several microorganisms, with MIC values ranging from 36.00-72.00 mg/ml. ijpbp.com Similarly, 2,3-dihydroxybenzoic acid has been reported as an effective antifungal agent. nih.govresearchgate.net The specific antimicrobial spectrum and potency of the 2-cyano derivative remain to be determined.

Antiproliferative Effects on Cancer Cell Lines (In vitro, non-human context)

No in vitro studies have been published that specifically investigate the antiproliferative effects of this compound on any cancer cell lines. Various other hydroxybenzoic acid derivatives have been evaluated for their potential anticancer activities. For example, 2,3,4-Trihydroxybenzoic Acid has been shown to inhibit the growth of HCT-116 colon and MDA-MB-231 breast cancer cells in vitro. antiox.org The cytotoxic and antiproliferative potential of this compound has not yet been reported.

In vivo Studies in Non-Human Biological Systems

Consistent with the lack of in vitro data, there are no published in vivo studies on this compound in any non-human biological systems. Therefore, its pharmacokinetic profile, efficacy, and safety in a living organism have not been assessed.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on "this compound" to generate a detailed and scientifically accurate article that adheres to the provided outline.

The requested sections and subsections require in-depth mechanistic information regarding the compound's specific effects on stress response modulation in animal models, its in vivo anti-inflammatory and analgesic mechanisms, its activity against phytopathogenic fungi, and a detailed structure-activity relationship analysis.

Publicly available research does not currently cover these specific biological activities for this compound. While general information exists for related compounds such as other hydroxybenzoic acid derivatives, extrapolating this data to write a thorough and accurate article solely focused on this compound would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the generation of the requested article is not possible at this time due to the absence of specific research findings on this particular compound.

Research Applications and Emerging Areas of 2 Cyano 3 Hydroxybenzoic Acid

Development as Lead Compounds in Drug Discovery Research (Pre-clinical)

In the realm of preclinical drug discovery, the scaffold of 2-cyano-3-hydroxybenzoic acid is being explored for the development of novel therapeutic agents. Its structure is particularly suited for creating compounds that can interact with multiple biological targets, a key strategy in treating complex multifactorial diseases.

The hydroxybenzoic acid framework, to which this compound belongs, serves as a foundational structure for generating new lead compounds. Researchers utilize this scaffold to synthesize derivatives with a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. The inherent reactivity of the carboxylic acid and hydroxyl groups allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR). For instance, esterification or etherification of these groups can alter the compound's lipophilicity, polarity, and binding interactions with biological targets, leading to the identification of derivatives with enhanced potency and selectivity. The addition of the cyano group introduces a strong electron-withdrawing feature and a potential hydrogen bond acceptor, further diversifying the possible pharmacological profiles of new molecules built upon this scaffold.

A significant area of interest is the use of hydroxybenzoic acid derivatives in the design of multi-target ligands, particularly for neurodegenerative diseases like Alzheimer's. Alzheimer's disease is characterized by multiple pathological factors, including oxidative stress and impaired cholinergic transmission. This complexity drives the development of single molecules capable of hitting multiple targets simultaneously.

Derivatives of hydroxybenzoic acid have been successfully designed to act as dual-target agents, functioning as both mitochondriotropic antioxidants and cholinesterase inhibitors. In one line of research, hydroxybenzoic acids were functionalized to create compounds that selectively target mitochondria, the primary source of cellular oxidative stress, while also inhibiting cholinesterase enzymes (AChE and BChE), which are crucial for neurotransmitter regulation.

A study highlighted a catechol derivative, AntiOxBEN₁, which demonstrated potent antioxidant capabilities and selective inhibition of butyrylcholinesterase (BChE) with an IC₅₀ value of 85 ± 5 nM. This compound was identified as a promising lead candidate due to its BChE selectivity, favorable neuroprotective activity, and predicted ability to cross the blood-brain barrier. The success of these related hydroxybenzoic acid derivatives underscores the potential of the this compound scaffold for designing sophisticated multi-target ligands for complex diseases.

Contribution to Agrochemistry Research

Investigation as Plant Growth Regulators and Biostimulants

While specific research into the role of this compound as a plant growth regulator or biostimulant is not extensively documented in publicly available scientific literature, the broader class of benzoic acid derivatives has been a subject of interest in agricultural science. Plant growth regulators are organic compounds, other than nutrients, that in small amounts promote, inhibit, or otherwise modify any physiological process in plants. Biostimulants, on the other hand, are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality.

The potential for a substituted benzoic acid like this compound to exhibit such properties would stem from its structural similarity to naturally occurring plant hormones and signaling molecules. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) is a well-known plant hormone with regulatory roles in growth, development, and defense responses. The presence of hydroxyl and cyano groups on the benzene (B151609) ring of this compound could theoretically influence its uptake, transport, and interaction with plant physiological systems.

Future research in this area would likely involve in vitro and in vivo studies to assess the compound's effect on key plant processes.

Table 1: Potential Areas of Investigation for this compound as a Plant Growth Regulator/Biostimulant

Research Area Experimental Approach Potential Measured Effects
Seed Germination Seed treatment with varying concentrations Germination rate, seedling vigor
Root Development Hydroponic or soil application Root length, root mass, lateral root formation
Vegetative Growth Foliar spray or soil drench Plant height, leaf area, biomass accumulation

Exploration of Pest/Herbicide Action Mechanisms

The exploration of this compound's potential as a pesticide or herbicide is not found in the available scientific literature. However, understanding the established mechanisms of action for existing herbicides, particularly those with structural similarities, can provide a framework for hypothetical investigation. Benzoic acid herbicides, for example, are known to act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants.

Another possible mechanism could involve the inhibition of specific plant enzymes. The cyano group, in particular, can sometimes play a role in the active site binding of enzyme inhibitors. The specific mode of action would depend on how the molecule interacts with biological targets within the pest or weed.

To determine any herbicidal or pesticidal properties, a series of bioassays would be required. These would involve applying the compound to target weeds or pests and observing the physiological and biochemical effects.

Table 2: Hypothetical Herbicide Action Mechanisms for this compound

Mechanism of Action Potential Target Site in Plant Expected Physiological Effect
Synthetic Auxin Auxin receptors Uncontrolled and disorganized growth, epinasty, stem twisting
Photosynthesis Inhibition Photosystem II Chlorosis, necrosis, cessation of growth
Amino Acid Synthesis Inhibition Acetolactate synthase (ALS) or other key enzymes Stunted growth, discoloration

Application in Analytical Chemistry Method Development

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. While this compound is not commonly cited as a derivatization reagent, its chemical structure suggests potential utility in this area. The presence of a carboxylic acid group allows for reactions to form esters or amides, while the hydroxyl group can be converted to an ether or ester.

A suitable derivatization reagent should react with the analyte of interest to enhance its detectability. For example, introducing a fluorophore or a chromophore can significantly improve detection limits in high-performance liquid chromatography (HPLC) with fluorescence or UV-Vis detection. In gas chromatography (GC), derivatization is often used to increase the volatility and thermal stability of polar compounds. For mass spectrometry (MS), a derivatizing agent can be chosen to improve ionization efficiency or to introduce a specific fragmentation pattern that aids in identification and quantification.

The utility of this compound as a derivatization reagent would need to be experimentally validated for specific classes of analytes.

Table 3: Potential Derivatization Reactions and Applications for this compound

Functional Group on Analyte Potential Reaction with this compound Analytical Technique Enhancement
Amine Amide formation with the carboxylic acid group HPLC-UV, LC-MS Introduction of a chromophore, improved ionization
Alcohol Ester formation with the carboxylic acid group GC-MS, LC-MS Increased volatility, improved chromatographic behavior

The study of the metabolism of any compound, including this compound, requires robust analytical methods to separate and identify its metabolites in complex biological matrices such as urine, plasma, or tissue extracts. The development of such strategies is a critical step in understanding the compound's pharmacokinetic and pharmacodynamic properties.

A typical workflow for metabolite identification involves sample preparation, followed by separation using chromatographic techniques and detection and structural elucidation using mass spectrometry.

Sample Preparation: This step aims to extract the metabolites from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for separating drug metabolites. The choice of the stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition is optimized to achieve the best separation of the parent compound from its various metabolites.

Mass Spectrometric Detection and Identification: Mass spectrometry, particularly when coupled with chromatography (LC-MS), is a powerful tool for detecting and identifying metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that aids in their identification.

Common metabolic transformations for a compound like this compound could include hydroxylation of the aromatic ring, conjugation with glucuronic acid or sulfate (B86663) at the hydroxyl or carboxylic acid groups, or metabolism of the cyano group.

Table 4: General Strategy for the Separation and Identification of this compound Metabolites

Step Technique Purpose
1. Sample Preparation Solid-Phase Extraction (SPE) Extraction and clean-up of metabolites from biological fluids
2. Chromatographic Separation UHPLC with a C18 column Separation of the parent compound from its more polar metabolites
3. Detection and Identification High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination

Conclusion and Future Perspectives in 2 Cyano 3 Hydroxybenzoic Acid Research

Synthesis Challenges and Innovations

Future synthetic strategies must focus on innovative and sustainable methodologies. Key areas for advancement include:

Directed C-H Activation: Modern catalytic methods involving directed ortho-metalation or late-stage C-H functionalization offer a powerful means to install substituents with precise control, potentially providing a more direct and efficient route to the desired substitution pattern. nih.govorganic-chemistry.org

Green Cyanation Reagents: The development and application of non-toxic cyanide sources are paramount. Reagents such as potassium ferrocyanide (K₄[Fe(CN)₆]) or novel approaches using carbon dioxide and ammonia (B1221849) are emerging as safer alternatives for introducing the cyano group. nih.govresearchgate.net

Catalytic and Electrochemical Methods: The use of advanced transition-metal catalysts (e.g., nickel or palladium-based systems) can enable milder reaction conditions and improved selectivity. researchgate.net Electrosynthesis presents another green chemistry approach, potentially allowing for the carboxylation or cyanation of precursors under controlled, reagent-minimal conditions. mdpi.com

Biocatalysis: The use of enzymes, such as nitrilases, could offer exceptional regioselectivity in converting dinitrile or cyanohydrin precursors into the target acid, operating under environmentally benign aqueous conditions. researchgate.net

Table 1: Comparison of Potential Synthetic Innovations for 2-Cyano-3-hydroxybenzoic Acid

Method Potential Advantages Key Challenges
Directed C-H Activation High regioselectivity, step economy. nih.gov Catalyst expense, functional group tolerance.
Green Cyanation Reduced toxicity, improved safety profile. nih.govresearchgate.net Catalyst and substrate compatibility, reaction efficiency.
Electrochemical Synthesis Avoids harsh oxidants/reductants, high control. mdpi.com Scalability, electrode material optimization.
Biocatalytic Routes Exceptional selectivity, environmentally benign. researchgate.net Enzyme stability, substrate scope, cost of enzyme production.

Deepening Mechanistic Understanding of Biological Interactions

While no specific biological activities have been documented for this compound, its structural motifs allow for informed hypotheses based on extensive research into related compounds. Hydroxybenzoic acids are well-known for a range of biological effects, including antioxidant and anti-inflammatory properties, often mediated by their ability to scavenge free radicals or modulate signaling pathways like NF-κB. mdpi.comnih.gov

The future of biological investigation should focus on a systematic structure-activity relationship (SAR) analysis. The interplay between the electron-donating hydroxyl group and the electron-withdrawing cyano and carboxyl groups likely creates a unique electronic profile that dictates its interaction with biological targets. mdpi.comresearchgate.net Research should aim to:

Identify Biological Targets: Screen the compound against various enzyme families, such as cyclooxygenases, lipoxygenases, amylases, and tyrosinases, where substituted benzoic acids have shown inhibitory activity. mdpi.cominnospk.com

Elucidate Mechanisms of Action: Determine if its primary mechanism involves antioxidant activity, enzyme inhibition, or modulation of specific cellular receptors. The ability of related compounds to activate pathways like the Nrf2 antioxidant response warrants investigation. nih.gov

Conduct SAR Studies: Synthesize and test analogues to understand the contribution of each functional group. For instance, comparing its activity to 3-hydroxybenzoic acid and 2-cyanobenzoic acid would clarify the distinct roles of the cyano and hydroxyl moieties in target binding and efficacy.

Exploration of Undiscovered Applications and Derivatization Potentials

The true potential of this compound may lie in its utility as a versatile chemical building block, or synthon. Its three distinct functional groups offer orthogonal handles for a wide array of chemical modifications, opening doors to novel applications in medicinal chemistry and materials science.

Medicinal Chemistry: The core structure could serve as a scaffold for developing new therapeutic agents. Its potential as an enzyme inhibitor could be leveraged to design more potent and selective drugs. acs.org

Materials Science: Aromatic nitriles and carboxylic acids are common precursors in the synthesis of advanced materials, including liquid crystals, specialty polymers, and metal-organic frameworks (MOFs). innospk.com The trifunctional nature of this molecule could lead to materials with unique thermal, optical, or coordination properties.

The derivatization potential is vast and represents a fertile ground for future research. Each functional group can be selectively targeted to generate a library of new compounds with diverse functionalities.

Table 2: Derivatization Potential of this compound

Functional Group Reaction Type Potential Products and Applications
Carboxylic Acid (-COOH) Esterification, Amidation Prodrugs, drug conjugates, polymer building blocks. nih.gov
Hydroxyl (-OH) Etherification, Acylation Modified solubility and lipophilicity, altered biological activity.
Cyano (-CN) Hydrolysis, Reduction, Cycloaddition Conversion to amides or other carboxylic acids, primary amines, or tetrazoles for pharmaceutical applications. nih.gov

Integration of Multidisciplinary Approaches in Future Studies

To accelerate the research and development timeline for this compound and its derivatives, an integrated, multidisciplinary approach is essential. Combining computational and experimental techniques will enable a more rational and efficient exploration of its chemical and biological space.

Computational Chemistry: In silico methods like Density Functional Theory (DFT) can predict key molecular properties, including electronic structure, reactivity, acidity, and spectral characteristics, thereby guiding synthetic efforts and mechanistic studies. researchgate.netresearchgate.net Molecular dynamics simulations can be used to study its interaction with solvent molecules or its adsorption onto material surfaces. ucl.ac.ukmdpi.com

Pharmacophore Modeling and Virtual Screening: These computational tools can rapidly screen vast libraries of biological targets to identify potential binding partners for the molecule, or conversely, screen virtual libraries of its derivatives against a known target to prioritize candidates for synthesis. ijper.orgnih.govnih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Integrated Discovery Workflows: The most powerful strategy involves creating a feedback loop between computational prediction and experimental validation. nih.gov For example, computational screening can identify a set of promising derivatives, which are then synthesized via high-throughput or automated methods. The experimental results are then fed back into the computational models to refine their predictive accuracy for the next cycle of discovery.

By embracing these synergistic approaches, the scientific community can move beyond speculative potential and systematically unlock the promising applications of this compound in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-cyano-3-hydroxybenzoic acid derivatives via coupling reactions?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at specific positions. For example, demonstrates the use of PdCl₂/NaOH systems for aryl boronic acid coupling, achieving yields >75% under inert atmospheres at 80–100°C . Reaction optimization should include varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, THF), and reaction times (6–24 hrs). Monitor progress via TLC or HPLC.

Q. How can UV-Vis spectroscopy and elemental analysis validate the structure of this compound analogs?

  • Methodology : Combine UV spectral data (e.g., λmax at 320–350 nm for conjugated systems, as in ’s benzothiazolyl-azo derivatives) with CHN analysis to confirm molecular composition . For example, a derivative with C₁₄H₉N₃O₃S should show %C: 52.67, %H: 2.84, %N: 13.16, matching theoretical values within ±0.3% .

Q. What protocols ensure high purity for this compound in analytical studies?

  • Methodology : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Assess purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with >98% peak area. emphasizes storage at –20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Discrepancies >0.5 ppm in <sup>1</sup>H NMR may indicate solvent effects or tautomerism. highlights iterative validation using complementary techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Q. What longitudinal stability studies are critical for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability testing (ICH Q1A guidelines) by storing samples at 25°C/60% RH, 40°C/75% RH, and 60°C for 1–6 months. Monitor degradation via HPLC and LC-MS. notes that halogenated derivatives (e.g., 3-bromo analogs) exhibit reduced stability at pH >7 due to hydrolysis . recommends time-series ANOVA to quantify degradation kinetics .

Q. How can mechanistic studies elucidate the role of this compound in inhibiting enzymatic or photocatalytic pathways?

  • Methodology : Use stopped-flow kinetics or transient absorption spectroscopy to track intermediate formation. For example, studied photocatalytic degradation of 3-chloro-2-hydroxybenzoic acid using TiO₂ under UV light, identifying hydroxyl radicals as key intermediates via EPR spin trapping . Apply Michaelis-Menten kinetics to enzyme inhibition assays, adjusting substrate concentrations (0.1–10× Km) to determine Ki values.

Data Contradiction and Analysis

Q. What statistical approaches address conflicting bioactivity results in structure-activity relationship (SAR) studies of this compound?

  • Methodology : Employ multivariate analysis (e.g., PCA or PLS regression) to isolate variables (e.g., logP, steric parameters) influencing bioactivity. advocates for bootstrapping to assess confidence intervals for IC50 values . For reproducibility, replicate experiments across independent labs, as emphasized in ’s open-data frameworks .

Q. How do researchers balance open-data sharing with proprietary constraints in publishing this compound datasets?

  • Methodology : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL. Redact sensitive synthesis steps using placeholder codes (e.g., “Catalyst X” in ’s market reports) . recommends anonymizing datasets linked to industrial collaborations while disclosing methodological details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.